Cas no 1261812-21-8 (5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde)
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde structure](https://ja.kuujia.com/scimg/cas/1261812-21-8x500.png)
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde
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- インチ: 1S/C14H10N2O/c17-9-13-7-11-6-12(8-15-14(11)16-13)10-4-2-1-3-5-10/h1-9H,(H,15,16)
- InChIKey: BFFPIADXZSMHFK-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC2=CC(=CN=C2N1)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 45.8
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007778-500mg |
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde |
1261812-21-8 | 97% | 500mg |
1,019.20 USD | 2021-06-09 | |
Alichem | A024007778-1g |
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde |
1261812-21-8 | 97% | 1g |
1,747.20 USD | 2021-06-09 | |
Alichem | A024007778-250mg |
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde |
1261812-21-8 | 97% | 250mg |
693.60 USD | 2021-06-09 |
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehydeに関する追加情報
Recent Advances in the Study of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde (CAS: 1261812-21-8)
The compound 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde (CAS: 1261812-21-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic aldehyde, characterized by a pyrrolopyridine core substituted with a phenyl group and an aldehyde functionality, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in the development of kinase inhibitors, antimicrobial agents, and other pharmacologically relevant compounds.
One of the key areas of research involving 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The aldehyde group in this compound provides a reactive handle for further chemical modifications, enabling the synthesis of targeted inhibitors with enhanced selectivity and potency. Recent publications have highlighted its use in the development of novel JAK2 and EGFR inhibitors, which show promise in preclinical models of hematologic malignancies and solid tumors.
In addition to its role in kinase inhibition, 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde has been investigated for its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of action appears to involve interference with microbial cell wall synthesis and disruption of essential enzymatic processes. These findings suggest potential applications in the treatment of infections caused by multidrug-resistant organisms, a growing concern in global health.
The synthetic accessibility of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde has also been a focus of recent research. Several efficient synthetic routes have been reported, including palladium-catalyzed cross-coupling reactions and multicomponent condensation strategies. These methods offer high yields and scalability, making the compound an attractive building block for medicinal chemistry campaigns. Furthermore, advances in computational chemistry have enabled the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and in vivo studies. Ongoing research aims to elucidate the structure-activity relationships of this scaffold and identify novel therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the development of clinically viable candidates based on this versatile chemical entity.
In conclusion, 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde (CAS: 1261812-21-8) represents a valuable scaffold in medicinal chemistry with diverse potential applications. Its role in the design of kinase inhibitors and antimicrobial agents underscores its significance in drug discovery. Continued research efforts are likely to uncover new opportunities for this compound, contributing to the advancement of chemical biology and therapeutic innovation.
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